molecular formula C10H14ClNO B11899185 2-(3-Methoxyphenyl)azetidine hydrochloride

2-(3-Methoxyphenyl)azetidine hydrochloride

Cat. No.: B11899185
M. Wt: 199.68 g/mol
InChI Key: GXBIHQUXGONOMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyphenyl)azetidine hydrochloride is a chemical compound of interest in synthetic and medicinal chemistry research, featuring an azetidine ring—a four-membered saturated heterocycle containing one nitrogen atom. The azetidine scaffold is recognized as a valuable pharmacophore in drug discovery due to its conformational rigidity, which can enhance binding affinity and metabolic stability in bioactive molecules . This particular derivative is substituted at the 2-position with a 3-methoxyphenyl group, making it a potential intermediate for the construction of more complex molecular architectures. Azetidine rings are found in a range of biologically active compounds and natural products. For instance, the azetidine subunit is present in the molecular structure of the antihypertensive drug azelnidipine and some marine alkaloids with cytotoxic and antibacterial activities . As a building block, this compound can be utilized in various synthetic transformations, such as cross-coupling reactions and aza-Michael additions, to generate diverse compound libraries for biological screening . Its structure aligns with compounds investigated for potential therapeutic applications, including the treatment of metabolic and inflammatory diseases . Researchers value such azetidine derivatives for developing new conformationally constrained amino acid analogs and peptides . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-(3-methoxyphenyl)azetidine;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-12-9-4-2-3-8(7-9)10-5-6-11-10;/h2-4,7,10-11H,5-6H2,1H3;1H

InChI Key

GXBIHQUXGONOMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CCN2.Cl

Origin of Product

United States

Synthetic Methodologies for 2 3 Methoxyphenyl Azetidine Hydrochloride and Analogous Azetidines

Foundational Approaches to Azetidine (B1206935) Ring Construction

The construction of the strained four-membered azetidine ring requires specialized synthetic methods. Key strategies that have emerged include cycloaddition reactions, ring contractions of larger heterocycles, direct C-H bond functionalization, coupling reactions, strain-release driven processes, and conjugate additions.

Cycloaddition Reactions (e.g., [2+2] Cycloadditions, Aza-Paterno-Büchi Reaction)

Cycloaddition reactions represent one of the most direct and efficient methods for assembling the azetidine core. [2+2] cycloadditions, in particular, are powerful tools for creating four-membered rings in a single step. nih.gov

The Staudinger synthesis , a [2+2] cycloaddition between a ketene and an imine, is a classic method for preparing 2-azetidinones (β-lactams), which are important precursors to azetidines. mdpi.com The reaction typically proceeds through a two-step mechanism involving a zwitterionic intermediate, followed by electrocyclization to form the four-membered ring. mdpi.com

The Aza Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, yielding an azetidine directly. nih.govresearchgate.net This reaction has been a subject of extensive research to overcome challenges such as competing E/Z isomerization of the imine. nih.gov Recent advancements include the use of visible-light photocatalysis, which offers milder and more controlled reaction conditions. researchgate.netnih.gov For instance, an iridium photocatalyst can be used to activate 2-isoxazoline-3-carboxylates via triplet energy transfer, enabling their [2+2] cycloaddition with a wide range of alkenes. nih.govrsc.org This approach is characterized by its operational simplicity and broad substrate scope. nih.gov

Cycloaddition Method Reactants Product Key Features
Staudinger SynthesisImine + Ketene2-Azetidinone (β-Lactam)Forms β-lactam precursor; proceeds via zwitterionic intermediate. mdpi.com
Aza Paternò-BüchiImine + AlkeneAzetidinePhotochemical reaction; direct formation of azetidine ring. nih.gov
Visible-Light Mediated Aza Paternò-BüchiOxime derivative + AlkeneAzetidineUses photocatalyst (e.g., Iridium complex); milder conditions, broader scope. nih.govrsc.org

Ring Contraction Strategies

Ring contraction provides an alternative pathway to azetidines from more readily available five-membered rings, such as pyrrolidinones. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.orgacs.orgnih.gov This method involves the addition of a nucleophile (e.g., alcohols, phenols, anilines) to the carbonyl group, followed by an intramolecular cyclization via an SN2 mechanism that expels the bromide ion and contracts the ring to form an α-carbonylated N-sulfonylazetidine. rsc.orgacs.org The reaction is typically promoted by a base like potassium carbonate. acs.orgnih.gov

Starting Material Reagents Product Mechanism Highlights
α-Bromo N-sulfonylpyrrolidinoneNucleophile (ROH, RNH2), K2CO3α-Carbonylated N-sulfonylazetidineNucleophilic addition to carbonyl, followed by intramolecular SN2 displacement of bromide. rsc.orgacs.org

C-H Activation Methodologies for Azetidine Synthesis

Directing group-assisted C-H activation has emerged as a powerful strategy for the synthesis of nitrogen-containing heterocycles, including azetidines. rsc.org Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of an amine substrate can efficiently form the azetidine ring. organic-chemistry.org A common approach involves using a removable directing group, such as a picolinamide (PA), attached to the amine. organic-chemistry.org The directing group coordinates to the palladium catalyst, bringing it into proximity of the target C-H bond and facilitating the cyclization process. This methodology allows for the construction of azetidines from linear amine precursors under relatively mild conditions. rsc.orgorganic-chemistry.org

Coupling Reactions for Azetidine Scaffolds (e.g., with Grignard Reagents)

Transition metal-catalyzed cross-coupling reactions are pivotal for functionalizing the azetidine scaffold. An iron-catalyzed protocol has been developed for the cross-coupling of 3-iodoazetidines with a variety of Grignard reagents, including aryl, heteroaryl, vinyl, and alkyl types, to produce 3-substituted azetidines in good to excellent yields. rsc.org

Furthermore, azetidine rings can be constructed using coupling reactions. A titanium(IV)-mediated coupling of oxime ethers with alkyl Grignard reagents provides access to spirocyclic NH-azetidines through a proposed Kulinkovich-type mechanism. rsc.orgresearchgate.net This reaction involves the formation of a titanacyclopropane intermediate that acts as a 1,2-dianion equivalent. researchgate.net

Reaction Type Azetidine Substrate Coupling Partner Catalyst/Mediator Product
Cross-Coupling3-IodoazetidineGrignard Reagent (RMgX)Iron catalyst3-Substituted Azetidine. rsc.org
Ring ConstructionOxime EtherGrignard Reagent (RMgX)Ti(IV) MediatorSpirocyclic NH-Azetidine. rsc.orgresearchgate.net

Strain-Release Homologation in Azetidine Synthesis

The high ring strain of azabicyclo[1.1.0]butane can be harnessed as a driving force for the synthesis of functionalized azetidines. rsc.orgacs.org This strain-release strategy involves the generation of a highly reactive azabicyclo[1.1.0]butyl lithium intermediate. acs.org This intermediate can be trapped with a boronic ester to form a boronate complex. Upon N-protonation, the complex undergoes a 1,2-migration coupled with the cleavage of the central C–N bond. This process relieves the significant ring strain and results in the formation of a substituted N-H azetidine, effectively achieving a homologation of the boronic ester with an azetidine unit. acs.orgthieme-connect.com This modular approach allows for the construction of a diverse range of azetidines. acs.orgnih.gov

Aza-Michael Addition of NH-Heterocycles for Azetidine Derivatives

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a versatile method for forming C-N bonds and functionalizing existing azetidine rings. mdpi.com This strategy can be applied to prepare various azetidine derivatives by reacting NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetate. mdpi.comnih.gov The reaction is typically catalyzed by a base, such as DBU, and allows for the introduction of a wide range of heterocyclic substituents onto the azetidine scaffold, yielding functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comresearchgate.netnih.gov

Azetidine Precursor Nucleophile Catalyst Product Type
Methyl 2-(N-Boc-azetidin-3-ylidene)acetateHeterocyclic Amines (e.g., pyrazole, imidazole)DBU3-(Heterocyclyl)-azetidine derivatives. mdpi.comnih.gov

Specific Synthetic Pathways for Methoxyphenyl-Substituted Azetidines

The direct synthesis of 2-(3-Methoxyphenyl)azetidine (B1418003) hydrochloride can be approached through methods developed for 2-aryl azetidines. One notable strategy involves a palladium-catalyzed cross-coupling reaction. This method utilizes a 3-iodoazetidine derivative, which undergoes a reaction with an aryl boronic acid that favors the formation of the 2-aryl substituted product through a migration/coupling mechanism. acs.org

To obtain the target compound, 1-tert-butoxycarbonyl-3-iodoazetidine is reacted with (3-methoxyphenyl)boronic acid. The reaction is typically catalyzed by a palladium source, such as Pd(acac)₂, in the presence of a suitable ligand like [1,1′-biphenyl]-2-yldicyclohexylphosphane (SPhos). The process proceeds through either a palladium-hydride/dihydroazete complex or a free dihydroazete intermediate, followed by hydropalladation, to yield the 2-aryl azetidine. acs.org The final step involves the deprotection of the Boc group using an acid, such as hydrogen chloride in dioxane or ethyl acetate (B1210297), which also facilitates the formation of the hydrochloride salt. researchgate.netfishersci.co.uk

Table 1: Illustrative Reaction Scheme for 2-(3-Methoxyphenyl)azetidine Synthesis

StepReactantsReagents/ConditionsProduct
1. Arylation1-Boc-3-iodoazetidine, (3-methoxyphenyl)boronic acidPd(acac)₂, SPhos, Cs₂CO₃, p-cymene/H₂O, 100°C1-Boc-2-(3-methoxyphenyl)azetidine
2. Deprotection1-Boc-2-(3-methoxyphenyl)azetidineHCl in Dioxane or Ethyl Acetate2-(3-Methoxyphenyl)azetidine hydrochloride

The synthesis of 3-aryl substituted azetidines can be achieved through several distinct methods. A common approach is the cross-coupling of a 3-haloazetidine with an organometallic reagent. For instance, Hiyama cross-coupling reactions between 3-iodoazetidine and various arylsilanes provide 3-arylazetidines in good yields under mild conditions. organic-chemistry.org

Another route starts from commercially available N-Boc-azetidin-3-one. core.ac.uk This ketone can be converted to the corresponding tertiary alcohol, N-Boc-3-arylazetidin-3-ol, via the addition of an organometallic reagent like a Grignard reagent or an organolithium species. Subsequent functionalization, such as a Friedel-Crafts reaction, can then install the second aryl group or, in other variations, lead to the desired 3-arylazetidine after dehydroxylation. core.ac.uk For example, N-Boc-azetidin-3-one can be reacted with phenyllithium to furnish N-Boc-3-phenylazetidin-3-ol, which can then undergo further modifications. core.ac.uk A palladium-catalyzed, directed C(sp³)–H arylation at the C3 position of the azetidine ring represents a more modern and efficient strategy for creating these isomers. nih.gov

3-Hydroxyazetidine hydrochloride is a valuable intermediate in pharmaceutical synthesis. chemicalbook.comgoogle.com A widely used synthetic route begins with the ring-opening of epichlorohydrin with an amine, followed by cyclization. google.com

A common multi-step synthesis involves:

Ring Opening: Benzylamine is reacted with epichlorohydrin at low temperatures (0-5°C) to form an amino alcohol intermediate. google.com

Cyclization: The intermediate is then treated with a base, such as sodium carbonate, to induce ring closure, forming 1-benzyl-3-hydroxyazetidine. google.com

Debenzylation: The benzyl protecting group is removed via catalytic hydrogenation. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C), under a hydrogen atmosphere. chemicalbook.comgoogle.comchemicalbook.com This step yields 3-hydroxyazetidine.

Salt Formation: The final product is obtained as the hydrochloride salt by performing the debenzylation in the presence of hydrochloric acid or by treating the free base with HCl. chemicalbook.comchemicalbook.com

Alternatively, N-Boc-3-hydroxyazetidine can be synthesized from 1-diphenylmethyl-3-hydroxyazetidine through catalytic hydrogenation to remove the diphenylmethyl group, followed by reaction with di-tert-butyl dicarbonate to install the Boc group. chemicalbook.com

The reduction of the amide carbonyl group in azetidin-2-ones, commonly known as β-lactams, is a fundamental method for the preparation of the corresponding azetidines. magtech.com.cnu-tokyo.ac.jp This transformation provides a versatile entry point to the saturated azetidine ring system, leveraging the extensive chemistry developed for β-lactam synthesis. mdpi.com

The synthesis of the azetidin-2-one (B1220530) precursor is often achieved via a Staudinger-type [2+2] cycloaddition reaction between a ketene and an imine. mdpi.commdpi.com For example, 1-(3,5-dimethoxyphenyl)azetidin-2-ones can be prepared by reacting appropriately substituted imines with acid chlorides (such as phenylacetyl chloride or phenoxyacetyl chloride) in the presence of a base. mdpi.com

Once the β-lactam is obtained, it can be reduced to the azetidine. Various reducing agents can be employed for this purpose, with hydroalanes being particularly effective. acs.org The choice of reducing agent is critical to ensure the complete reduction of the amide without cleaving the strained four-membered ring.

Table 2: General Scheme for Azetidine Synthesis from β-Lactams

StepDescriptionGeneral ReactantsProduct
1. β-Lactam FormationStaudinger [2+2] CycloadditionImine, Acid Chloride, BaseAzetidin-2-one (β-Lactam)
2. ReductionAmide Carbonyl ReductionAzetidin-2-one, Reducing Agent (e.g., hydroalane)Substituted Azetidine

Advanced Synthetic Techniques and Optimization

Protecting group chemistry is essential in the multi-step synthesis of complex azetidines, preventing the reactive secondary amine from undergoing undesired side reactions. The tert-butoxycarbonyl (Boc) group is the most common N-protecting group used in azetidine chemistry due to its stability under a wide range of conditions and its facile removal under acidic conditions. organic-chemistry.orgfrontiersin.org

Protection: The Boc group is typically introduced by reacting the azetidine nitrogen with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like sodium bicarbonate or 4-dimethylaminopyridine (DMAP). fishersci.co.uk Many synthetic routes start with a pre-protected building block, such as N-Boc-3-azetidinone. google.com The use of Boc-protected intermediates is compatible with various reactions, including palladium-catalyzed couplings and organometallic additions. acs.orgfrontiersin.org

Deprotection: The removal of the Boc group is the final step in many syntheses to yield the free secondary amine, often isolated as a salt. This is achieved by treating the N-Boc-azetidine with a strong acid. fishersci.co.ukljmu.ac.uk

Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is highly effective, often achieving complete deprotection in under an hour at room temperature. researchgate.net

Hydrogen chloride (HCl) , either as a gas bubbled through a solution or as a solution in a solvent like dioxane, ethyl acetate, or methanol, is also widely used. researchgate.netnih.gov This method has the advantage of directly producing the desired hydrochloride salt of the final azetidine compound. rsc.org

The choice of deprotection conditions can be tailored to the sensitivity of other functional groups present in the molecule. researchgate.net Another thiocarbonyl analogue, tert-butoxythiocarbonyl (Botc), has also been explored as a protecting group that facilitates α-lithiation and can be removed under conditions that leave a Boc group intact. acs.org

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool in modern chemistry, offering substantial improvements over conventional heating methods. This technique utilizes microwave irradiation to heat reactants directly and uniformly, which can lead to a dramatic acceleration of chemical reactions. For the synthesis of azetidine rings and their analogues, MAOS provides enhanced efficiency, significantly reduced reaction times, and often improved product yields and purity. niscpr.res.inorganic-chemistry.org

The application of microwave irradiation is particularly effective in the synthesis of azetidin-2-ones (β-lactams), which are structurally related to azetidines. In the Staudinger cycloaddition reaction, a key method for forming the β-lactam ring, microwave heating can reduce reaction times from many hours to mere minutes. mdpi.com For instance, the synthesis of 4-aryl-3-chloro-1-[(2-benzothiazolylthio)acetamidyl]-2-azetidinone, an analogous heterocyclic system, required 5-6 hours using conventional heating in benzene, whereas the same reaction was completed in 3-4 minutes under microwave irradiation in DMF. niscpr.res.in Similarly, other studies have shown that reactions taking 16-24 hours with conventional methods could be completed in 30-45 minutes using microwaves, with yields increasing from a 50-60% range to 81-96%. mdpi.com

The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, causing rapid and homogenous heating that minimizes the formation of side products. iosrjournals.org This clean and efficient heating method makes MAOS a superior choice for the rapid synthesis of compound libraries and for optimizing reaction conditions. nih.gov While specific studies on the microwave-assisted synthesis of 2-(3-Methoxyphenyl)azetidine are not extensively detailed, the well-documented success in synthesizing analogous azetidinones strongly supports its applicability for enhancing the efficiency of azetidine ring formation. niscpr.res.inmdpi.comiosrjournals.org

The following table provides a comparison of conventional and microwave-assisted methods for the synthesis of analogous azetidinone compounds, illustrating the typical enhancements in reaction time and yield.

Product TypeMethodReaction TimeYield (%)Reference
Azetidin-2-one DerivativesConventional5-6 hoursLower (not specified) niscpr.res.in
Azetidin-2-one DerivativesMicrowave3-4 minutesHigher (not specified) niscpr.res.in
1-Acetamido-3-chloro-2-azetidinonesConventional16-24 hours50-60% mdpi.com
1-Acetamido-3-chloro-2-azetidinonesMicrowave30-45 minutes81-96% mdpi.com
Azetidin-2-one from Schiff baseConventional5 hours (reflux)43% iosrjournals.org
Azetidin-2-one from Schiff baseMicrowave8 minutes68% iosrjournals.org

Industrial Scale Synthetic Methodologies and Process Development

Scaling the synthesis of a chemical compound from a laboratory setup to an industrial process introduces a distinct set of challenges, including cost-effectiveness, safety, scalability of equipment, and consistent product quality. The development of an industrial-scale synthesis for this compound and its analogs necessitates a robust, efficient, and reproducible process. rsc.orggoogle.com While specific industrial processes for this exact compound are proprietary, a general methodology can be outlined based on scalable syntheses of analogous 2-arylazetidines. acs.org

A common industrial approach involves a multi-step synthesis that can be scaled to produce kilogram quantities or more. rsc.org A key strategy is the intramolecular cyclization of a suitable linear precursor. This process typically begins with commercially available starting materials and proceeds through the formation of a key intermediate, which is then cyclized to form the azetidine ring. The final steps involve deprotection (if necessary) and salt formation to yield the stable hydrochloride product.

Process development focuses on optimizing each step for large-scale production. This includes:

Reagent Selection: Choosing cost-effective, readily available, and safer reagents.

Reaction Conditions: Optimizing temperature, pressure, concentration, and reaction times to maximize yield and throughput while ensuring operational safety. For example, the slow, controlled addition of reagents is a common technique in large-scale reactions to manage exotherms and improve selectivity. rsc.org

Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization or extraction, to replace chromatography, which is often impractical at an industrial scale. acs.org The goal is to achieve high purity with minimal processing steps.

Telescoping: Combining multiple synthetic steps into a single "one-pot" process without isolating intermediates can significantly improve efficiency and reduce waste. acs.org

A plausible industrial synthetic route for a 2-arylazetidine hydrochloride is outlined in the table below. This general process involves the synthesis of an N-protected amino alcohol, its conversion to a species with a leaving group, intramolecular cyclization, and final deprotection/salt formation.

StepDescriptionKey Reagents & ConditionsIndustrial Process Considerations
1 Intermediate Synthesis N-substituted benzylamine, epichlorohydrin or substituted oxirane tosylates.Use of readily available, low-cost starting materials. Reaction is often performed in a suitable solvent like THF or an alcohol. acs.org
2 Intramolecular Cyclization Strong base (e.g., LiDA, KHMDS, or NaH) in an anhydrous solvent (e.g., THF) at controlled, often low, temperatures. acs.orgnih.govCritical step requiring precise temperature control to manage reaction rate and selectivity. The choice of base and solvent is crucial for yield and purity. acs.org Safety protocols for handling pyrophoric bases are essential.
3 Deprotection & Salt Formation For a Boc-protected intermediate: Anhydrous HCl in a suitable solvent like methanol or dioxane.The deprotection must be complete. The hydrochloride salt is often chosen for its stability and crystallinity, which facilitates purification by recrystallization on a large scale. acs.org

This systematic approach to process development ensures that the synthesis of 2-arylazetidines can be transitioned from the laboratory to a manufacturing environment, delivering a high-quality product in a safe, cost-effective, and reliable manner. rsc.orgacs.org

Chemical Reactivity and Derivatization Strategies of the 2 3 Methoxyphenyl Azetidine Core

Ring-Opening Reactions of the Azetidine (B1206935) Moiety

The reactivity of azetidines is significantly influenced by their ring strain, which is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines. rsc.org This strain can be harnessed for synthetic transformations, but it also represents a potential liability, leading to decomposition under certain conditions.

The azetidine ring in 2-(3-methoxyphenyl)azetidine (B1418003) is susceptible to cleavage under acidic conditions. The mechanism typically involves the protonation of the basic nitrogen atom, which enhances the electrophilicity of the ring carbons and renders the ring more prone to cleavage. nih.govrsc.org The stability of N-substituted azetidines at acidic pH can vary significantly depending on the nature of the substituent. For instance, studies on N-linked heteroaryl azetidines have shown that stability is linked to the pKa of the azetidine nitrogen. nih.gov Substituents that lower the basicity of the azetidine nitrogen can lead to enhanced stability by disfavoring the initial protonation step required for ring-opening. nih.gov

In the presence of a strong acid like triflic acid, 4-aryl-azetidin-2-ones have been shown to undergo ring-opening to form cinnamamides. nih.gov While this involves a lactam rather than a simple azetidine, the principle of acid-catalyzed C-N bond cleavage is analogous. The reaction proceeds via a cationic intermediate, which can be trapped by nucleophiles present in the reaction medium.

Table 1: Factors Influencing Acid-Mediated Stability of Azetidines

Factor Effect on Stability Rationale Citation
Azetidine N-substituent Varies Electron-withdrawing groups can decrease the basicity of the nitrogen, reducing protonation and increasing stability at low pH. nih.gov
pH of Medium Lower pH decreases stability Increased proton concentration favors the protonation of the azetidine nitrogen, initiating the ring-opening cascade. nih.gov

| Ring Strain | Inherent property | The strain energy of the four-membered ring is a key driving force for ring-opening reactions. | rsc.org |

The strained azetidine ring can be opened by various nucleophiles, often facilitated by activation of the nitrogen atom. rsc.org This activation can be achieved with Lewis or Brønsted acids, which increases the electrophilicity of the ring carbons. rsc.orgbeilstein-journals.org For example, a strategy involving photochemical synthesis of 3-phenylazetidinols demonstrated that subsequent ring-opening could be triggered by the addition of electron-deficient ketones. beilstein-journals.org The mechanism is believed to involve protonation of the azetidine by a transiently formed hemiketal, followed by nucleophilic attack. beilstein-journals.org

This "build and release" approach, where a strained ring is first constructed and then strategically opened, allows for the synthesis of complex, densely functionalized molecules that might be otherwise difficult to access. beilstein-journals.org The susceptibility of the azetidine ring to nucleophilic attack is a key feature of its synthetic utility.

Functionalization and Derivatization of the Azetidine and Methoxyphenyl Moieties

Beyond ring-opening, the 2-(3-methoxyphenyl)azetidine core offers multiple sites for synthetic modification, including the azetidine nitrogen, the methoxyphenyl ring, and the potential for attaching other molecular fragments.

The nitrogen atom of the azetidine ring is a primary site for derivatization. A wide array of substituents can be introduced at this position, significantly altering the molecule's properties. Common modifications include alkylation, acylation, and arylation. For instance, N-substituted azetidines can be prepared by reacting a suitable precursor with amines, as demonstrated in the synthesis of 3-amino-azetidine derivatives. google.com

In more complex systems, such as azetidine-containing macrocyclic peptides, the azetidine nitrogen can be selectively deprotected and functionalized at a late stage. This allows for the introduction of various tags, such as dyes or biotin, via substitution or click-based approaches employing a propynyl (B12738560) carbamate (B1207046) on the nitrogen. worktribe.com Furthermore, the nitrogen can be complexed with borane (B79455) (BH₃), which not only protects the nitrogen but also facilitates stereoselective α-alkylation at the C2 position of the azetidine ring. rsc.org

The methoxyphenyl moiety of the parent compound provides another handle for chemical modification. The aromatic ring can undergo electrophilic substitution reactions, although the positions of substitution are directed by the existing methoxy (B1213986) and azetidinyl groups.

A more versatile strategy for derivatization involves palladium-catalyzed cross-coupling reactions. For example, a brominated analogue of an aryl-azetidine hybrid can be coupled with various boronic acids via the Suzuki-Miyaura reaction. mdpi.comnih.gov This method allows for the introduction of new aryl or heteroaryl groups onto the phenyl ring. Research has shown that methoxyphenylboronic acids can react efficiently in such couplings to yield more complex biaryl structures. mdpi.com

Another key transformation is the cleavage of the methyl ether of the methoxy group to yield a phenol. This reaction, typically achieved with reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr), unmasks a hydroxyl group that can be used for further functionalization, such as etherification or esterification, to introduce a wide range of new functionalities.

The 2-(3-methoxyphenyl)azetidine core can be elaborated by attaching various other cyclic systems, a common strategy in drug discovery to explore chemical space. These additions can occur at the azetidine nitrogen or the phenyl ring.

Aza-Michael addition is a powerful method for this purpose. The reaction of an N-Boc-azetidin-3-ylidene acetate (B1210297) with various NH-heterocycles, such as pyrazoles, triazoles, and morpholine, yields functionalized 3-substituted azetidines. nih.gov Similarly, azetidin-2-ones have been synthesized with diverse aryl substituents through reactions like the Kinugasa reaction, which couples nitrones with terminal alkynes. nih.gov The synthesis of hybrid molecules containing both azetidine and other heterocyclic scaffolds like pyrrole, thiazolidinone, and oxazole (B20620) has also been reported through multi-step reaction sequences. nih.govuobaghdad.edu.iq These strategies enable the creation of novel molecular architectures based on the azetidine framework.

Table 2: Examples of Heterocyclic Moieties Introduced onto an Azetidine Scaffold

Introduced Heterocycle Synthetic Method Citation
Pyrazole Aza-Michael Addition nih.gov
1,2,3-Benzotriazole Aza-Michael Addition nih.gov
Morpholine Aza-Michael Addition nih.gov
Pyrrole Multi-step synthesis from benzoic acid hydrazide nih.gov
Thiazolidinone Cyclocondensation with chloroacetic acid uobaghdad.edu.iq

| Azetidin-2-one (B1220530) | Staudinger Cycloaddition or Kinugasa Reaction | nih.govnih.gov |

Stereochemical Control in Azetidine Synthesis and Transformations

The precise control of stereochemistry is a critical aspect of modern synthetic organic chemistry, particularly in the construction of biologically active molecules. For the 2-(3-methoxyphenyl)azetidine core, establishing and maintaining the desired three-dimensional arrangement of atoms is paramount for its intended applications. This section delves into the key strategies employed to achieve stereochemical control during the synthesis and subsequent transformations of this azetidine scaffold.

Enantioselective and Diastereoselective Synthetic Approaches

The synthesis of enantiomerically pure or enriched 2-(3-methoxyphenyl)azetidine relies on a variety of stereoselective strategies. These approaches can be broadly categorized into methods utilizing chiral auxiliaries, chiral catalysts, and transformations of chiral starting materials.

Chiral Auxiliaries: One common strategy involves the use of a chiral auxiliary, a stereochemically pure molecule that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. rsc.orgrsc.orgnih.gov For the synthesis of 2-arylazetidines, chiral amines such as (S)-1-phenylethylamine can serve as both a source of nitrogen and a chiral directing group. rsc.org In a typical sequence, the chiral auxiliary is reacted with a suitable precursor, such as a 1,3-dihalopropane derivative, to form the azetidine ring. The inherent chirality of the auxiliary biases the formation of one diastereomer over the other. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched azetidine.

Catalytic Enantioselective Methods: The development of catalytic enantioselective methods represents a more atom-economical and elegant approach to chiral azetidines. These methods often employ a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, to create the stereogenic center. nih.govnih.gov For instance, the enantioselective reduction of a suitable cyclic imine precursor or the catalytic asymmetric cyclization of an acyclic amino-alcohol derivative can provide access to chiral 2-substituted azetidines. organic-chemistry.org A significant advancement in this area is the copper-catalyzed boryl allylation of azetines, which allows for the highly enantioselective and diastereoselective synthesis of 2,3-disubstituted azetidines. acs.orgnih.gov This method introduces two adjacent stereocenters with high control.

Substrate-Controlled Diastereoselective Syntheses: In cases where a stereocenter is already present in the starting material, its influence can be harnessed to direct the formation of a new stereocenter. This substrate-controlled diastereoselection is a powerful tool in stereoselective synthesis. For example, the cyclization of an enantiomerically pure amino alcohol, where the stereochemistry of the alcohol or the carbon bearing the amino group is defined, can proceed with high diastereoselectivity to form the azetidine ring. The relative stereochemistry of the substituents on the resulting azetidine is dictated by the stereochemistry of the starting material and the reaction mechanism. A notable example is the stereocontrolled synthesis of azetidine-2,3-dicarboxylic acids, where the synthetic strategy is designed to provide specific cis or trans stereoisomers. nih.gov

Approach Description Key Reagents/Components Stereochemical Outcome
Chiral AuxiliaryTemporary incorporation of a chiral molecule to direct stereoselective ring formation.(S)-1-Phenylethylamine, (R)-α-methylbenzylamineDiastereomeric mixture, separable to yield enantiomerically enriched product after auxiliary removal.
Catalytic Enantioselective SynthesisUse of a chiral catalyst to create the stereocenter during ring formation or functionalization.Chiral metal complexes (e.g., Cu/bisphosphine), organocatalysts.Direct formation of enantiomerically enriched azetidines.
Substrate-Controlled DiastereoselectionAn existing stereocenter in the starting material directs the formation of a new stereocenter.Enantiomerically pure amino alcohols or other chiral precursors.Formation of a specific diastereomer of the azetidine product.

Stereochemical Outcomes of Cycloaddition Reactions

Cycloaddition reactions, particularly [2+2] cycloadditions, are a powerful and convergent method for the synthesis of the azetidine ring. rsc.orgnih.gov The stereochemical outcome of these reactions is governed by the principles of orbital symmetry and can be influenced by thermal or photochemical conditions. pressbooks.publibretexts.orglibretexts.org

Dipolar Cycloadditions: [3+2] cycloaddition reactions involving azomethine ylides and dipolarophiles can also be employed to construct substituted pyrrolidines, which can then be converted to azetidines through ring contraction. The stereochemistry of these cycloadditions is also well-defined by orbital symmetry rules, providing a high degree of control over the relative stereochemistry of the substituents.

Recent Advances: Recent research has focused on developing catalytic and enantioselective [2+2] cycloaddition reactions. For example, the use of chiral Lewis acids or photosensitizers can induce enantioselectivity in the cycloaddition of imines and alkenes, leading to the formation of enantiomerically enriched azetidines. nih.gov The modulation of N-sulfonylimines has been shown to enable either [4+2] or [2+2] cycloadditions with high diastereoselectivity. nih.gov

Cycloaddition Type Reactants Conditions General Stereochemical Outcome
Thermal [2+2] CycloadditionImine + AlkeneHeatStereospecific, dependent on alkene geometry (E/Z).
Photochemical [2+2] Cycloaddition (Aza Paternò-Büchi)Imine + AlkeneUV lightCan be highly stereoselective, proceeds through an excited state. libretexts.orgrsc.org
Catalytic Asymmetric [2+2] CycloadditionImine + AlkeneChiral Catalyst (e.g., Lewis Acid)Enantioselective formation of the azetidine ring.

The choice of synthetic strategy for preparing a specific stereoisomer of 2-(3-methoxyphenyl)azetidine hydrochloride will depend on the desired absolute and relative stereochemistry, the availability of starting materials, and the desired scale of the synthesis. The methods outlined above provide a robust toolbox for chemists to access these valuable chiral building blocks with a high degree of stereochemical control.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Azetidine Containing Compounds

The Azetidine (B1206935) Ring as a Privileged Scaffold in Rational Drug Design

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a valuable scaffold in medicinal chemistry. nih.gov Its utility in rational drug design stems from a combination of desirable properties. The four-membered ring imparts significant structural rigidity to molecules, which can be advantageous for binding to biological targets. mdpi.com This rigidity helps to pre-organize the spatial orientation of substituents, potentially leading to higher affinity for target proteins by reducing the entropic penalty of binding. enamine.net

Despite the inherent ring strain, the azetidine moiety demonstrates reasonable chemical stability, making it a suitable component for drug candidates. nih.govenamine.net This stability, coupled with its rigid three-dimensional structure, has drawn the attention of medicinal chemists. nih.gov Azetidines are found in a number of natural and synthetic products that exhibit a wide range of biological activities. nih.gov For instance, azetidine-containing compounds have been investigated for their potential in treating neurological disorders such as Parkinson's disease and Tourette's syndrome. technologynetworks.comsciencedaily.com The ability to create azetidines with unprotected nitrogen atoms (NH-azetidines) further enhances their utility, as it provides a flexible point for further chemical modification and diversification. technologynetworks.comsciencedaily.com

Influence of Positional Isomerism and Methoxyphenyl Substitution on Activity

The substitution pattern on the phenyl ring of phenylazetidine derivatives plays a critical role in modulating their biological activity. In the case of 2-(3-Methoxyphenyl)azetidine (B1418003), the placement of the methoxy (B1213986) group at the meta position is a key determinant of its properties. The position of a substituent like a methoxy group can influence the electronic distribution and conformation of the entire molecule, thereby affecting its interaction with biological targets. ontosight.ai

For example, in a study on 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives, the position of substituents on the phenyl ring significantly impacted their inhibitory activity against certain enzymes. nih.gov While this study does not directly examine 2-(3-Methoxyphenyl)azetidine, it highlights the general principle that positional isomerism is a critical factor in SAR. The methoxy group itself, with its combination of steric bulk and electronic effects (both inductive and mesomeric), can influence properties like lipophilicity and hydrogen bonding capacity, which are crucial for a molecule's pharmacokinetic and pharmacodynamic profile. ontosight.ai Research on related methoxy-substituted heterocyclic compounds has shown that the chemical shift of aromatic protons is evidently affected by the methoxy group, indicating its influence on the molecule's electronic environment. nih.gov The specific choice of the meta position for the methoxy group in 2-(3-Methoxyphenyl)azetidine suggests an optimization of these properties for a particular biological target.

Application of Conformational Restriction Strategies in Compound Design

Conformational restriction is a powerful strategy in drug design aimed at improving potency and selectivity by reducing the flexibility of a molecule. enamine.net By locking a molecule into a specific, biologically active conformation, the entropic cost of binding to a target is lowered, which can lead to a significant increase in binding affinity. enamine.netacs.org The azetidine ring itself is a prime example of a conformationally restricted scaffold. mdpi.comenamine.net

Incorporating rigid structural elements like the azetidine ring is a common tactic to enhance the pharmacological profile of a compound. mdpi.com For example, in the development of LATS1 and LATS2 kinase inhibitors, researchers introduced methyl groups onto a piperidine (B6355638) ring to shift its conformational equilibrium. acs.org This strategy was hypothesized to lock the ring into a single chair conformation, which resulted in a significant gain in activity. acs.org This principle is directly applicable to the design of azetidine-containing compounds. By using the rigid azetidine core, medicinal chemists can more precisely control the three-dimensional arrangement of pharmacophoric groups, leading to improved interactions with the target receptor or enzyme. enamine.net This approach is particularly valuable in fragment-based drug design, where rigid molecules often yield more reproducible results in screening campaigns. enamine.net

Design of Analogues and Scaffold Modifications for Research Advancement

The advancement of research often relies on the synthesis of analogues and modifications of a lead scaffold to explore the SAR and optimize properties. For a molecule like 2-(3-Methoxyphenyl)azetidine, several strategies for analogue design can be envisioned. One common approach is the modification of substituents on the phenyl ring. For instance, a study on 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives showed that introducing electron-withdrawing groups like nitro and fluorine substituents led to remarkable inhibitory activity against butyrylcholinesterase (BChE). nih.gov This suggests that synthesizing analogues of 2-(3-Methoxyphenyl)azetidine with different electronic groups on the phenyl ring could be a fruitful area of investigation.

Another avenue for analogue design involves modifying the azetidine ring itself or the linker to the phenyl group. The synthesis of new azetidine and oxetane (B1205548) amino acid derivatives has been achieved through aza-Michael addition, demonstrating a method for creating novel derivatives. nih.gov Furthermore, replacing an N,N-dimethylamino group with an azetidine ring has been shown to improve the quantum yield of fluorophores, a strategy that could be explored to modify the properties of the lead compound. researchgate.net The development of modular synthetic approaches, such as those for N–SF₅ azetidines, provides user-friendly protocols with broad functional group tolerance, facilitating the late-stage modification of complex molecules and the creation of diverse analogue libraries for further research. chemrxiv.org

Preclinical Mechanistic Investigations and Computational Chemistry Studies

In Vitro Mechanistic Assays for Biological Activity

Enzyme Inhibition Studies (e.g., MAGL, Human Topoisomerase IIα, EGFR/BRAF V600E)

No publicly available research data was found detailing the inhibitory activity of 2-(3-Methoxyphenyl)azetidine (B1418003) hydrochloride against monoacylglycerol lipase (B570770) (MAGL), human topoisomerase IIα, or the epidermal growth factor receptor (EGFR) and its BRAF V600E mutant. While studies exist for other azetidine-containing compounds and their interactions with various enzymes, these are not directly applicable to the specific molecule . For instance, research has been conducted on azetidinyl amides as potential MAGL inhibitors and other azetidin-2-one (B1220530) derivatives as inhibitors of EGFR, but these findings cannot be extrapolated to 2-(3-Methoxyphenyl)azetidine hydrochloride. nih.govnih.govresearchgate.net

Advanced Computational Chemistry and In Silico Approaches

Density Functional Theory (DFT) Calculations for Reaction Pathways and Stability

A search for computational chemistry studies yielded no results for Density Functional Theory (DFT) calculations performed on this compound. DFT is a common method used to investigate the electronic structure and stability of molecules, but no such analyses for this specific compound have been published in the sources reviewed.

Molecular Docking Studies for Ligand-Target Interaction Prediction

No molecular docking studies for this compound have been reported in the available literature. While molecular docking is a widely used computational tool to predict the binding of a ligand to a protein target, and has been applied to other azetidine (B1206935) derivatives to explore their potential interactions with various enzymes, no such in silico analysis has been published for this compound. researchgate.netrjptonline.orgjmpas.commdpi.comresearchgate.net

In Silico ADMET Prediction for Compound Developability (Excluding Specific Property Values and Toxicity)

There are no specific in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies available for this compound. General ADMET prediction is a standard practice in modern drug discovery to assess the developability of a compound, but the results of such an analysis for this particular molecule have not been made public. nih.govnih.gov

Research Applications of 2 3 Methoxyphenyl Azetidine Hydrochloride and Azetidine Scaffolds

Utilization as Synthetic Intermediates and Key Building Blocks in Organic Synthesis

Azetidines, including derivatives like 2-(3-Methoxyphenyl)azetidine (B1418003) hydrochloride, are recognized as crucial synthetic intermediates for the construction of more complex molecular architectures. rsc.orgrsc.org Their inherent ring strain, which is greater than that of five-membered pyrrolidines but less than three-membered aziridines, allows for unique reactivity that can be harnessed in organic synthesis. rsc.org The synthesis of densely functionalized azetidine (B1206935) ring systems provides access to a wide array of fused, bridged, and spirocyclic frameworks. acs.org

The preparation of azetidine-based scaffolds can be achieved through various synthetic routes. organic-chemistry.org One common method involves the cyclization of β-amino alcohols. nih.gov For instance, the synthesis of 2-cyanoazetidines from β-amino alcohols has been demonstrated as a convenient route. acs.org Another approach involves the intramolecular amination of organoboronates, which can yield azetidines, pyrrolidines, and piperidines. organic-chemistry.org The development of modular methods, such as the strain-release-driven homologation of boronic esters using azabicyclo[1.1.0]butane, has further expanded the toolkit for constructing substituted azetidines with high stereospecificity. acs.org These synthetic strategies underscore the versatility of azetidines as foundational building blocks for creating structurally diverse molecules. rsc.orgrsc.orgacs.org

Role in the Development of Combinatorial Libraries for High-Throughput Screening

The azetidine scaffold is increasingly utilized in the generation of combinatorial libraries for high-throughput screening (HTS). chemrxiv.org The goal of creating such libraries is to explore vast regions of chemical space to identify novel hits for drug discovery and chemical biology. nih.gov The rigid, three-dimensional nature of the azetidine ring is advantageous in this context, as it allows for the presentation of substituents in well-defined spatial orientations, which can lead to higher binding affinities and selectivities for biological targets. enamine.net

Researchers have focused on developing synthetic routes that are amenable to the production of large libraries of azetidine-containing compounds. nih.gov For example, the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines has been described, highlighting the scalability of these synthetic efforts. acs.orgutexas.edu By diversifying the functional groups attached to the azetidine core, libraries of compounds with a wide range of physicochemical properties can be generated. acs.orgnih.gov These libraries are then screened against various biological targets to identify new lead compounds for therapeutic development.

Design and Synthesis of Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for dissecting complex biological processes. The unique properties of the azetidine scaffold make it an attractive framework for the design and synthesis of such probes. chemrxiv.org The ability to introduce diverse functional groups onto the azetidine ring with stereochemical control allows for the creation of tailored probes to investigate specific protein functions and interactions. chemrxiv.org

For instance, azetidine-based stereoisomeric sets of cysteine-reactive acrylamides have been developed as chemical probes. chemrxiv.org These probes have been used in chemical proteomic profiling to identify ligandable protein sites that are distinct from those targeted by probes based on other scaffolds. chemrxiv.org The stereoselective nature of the interactions between these azetidine-based probes and their protein targets underscores the importance of three-dimensional structure in molecular recognition. chemrxiv.org This highlights the potential of using azetidine scaffolds to develop highly specific probes for interrogating biological systems.

Exploration as Scaffolds for Potential Therapeutic Agents in Preclinical Research

The azetidine ring is a privileged scaffold in medicinal chemistry, appearing in several approved drugs. chemrxiv.org Its ability to serve as a bioisosteric replacement for other saturated heterocycles like piperidines and pyrrolidines can lead to improved drug-like properties, such as enhanced solubility and metabolic stability. chemrxiv.org Consequently, azetidine-containing compounds are actively being explored in preclinical research for a variety of therapeutic areas.

Azetidine-based compounds have emerged as a promising class of agents in anti-cancer research. researchgate.netmdpi.com The rigid scaffold allows for the precise positioning of pharmacophoric groups to interact with specific targets involved in cancer progression. enamine.net Natural products and their synthetic derivatives are often a source of inspiration for the design of new anti-cancer drugs, and the incorporation of the azetidine motif into these scaffolds is a strategy being pursued. nih.gov

One notable area of research is the development of azetidine-based inhibitors of the STAT3 (Signal Transducer and Activator of Transcription 3) protein, which is aberrantly activated in many cancers. nih.govacs.org By replacing a proline linker with an (R)-azetidine-2-carboxamide, researchers have developed potent and selective STAT3 inhibitors with sub-micromolar activity. nih.govacs.org These compounds have been shown to inhibit STAT3 phosphorylation and DNA-binding activity, leading to reduced cell viability and growth in cancer cell lines. acs.org

Compound Class Target Key Findings Reference(s)
Azetidine-based STAT3 InhibitorsSTAT3Sub-micromolar potency in inhibiting STAT3 DNA-binding activity. Induced apoptosis in human breast cancer cells. nih.gov, acs.org
Bicyclic AzetidinesPlasmodium falciparum phenylalanyl-tRNA synthetaseDemonstrated in vivo antimalarial activity, leading to durable cure in a mouse model. acs.org
Azine DerivativesCancer Cell Lines (lymphoma, hepatocarcinoma, colon epithelial carcinoma)Showed acceptable to good anticancer activity with low cytotoxicity on healthy fibroblasts. mdpi.com, nih.gov
Azetidine-2-one derivativesAntioxidant activityExhibited good antioxidant activity. jmchemsci.com

The azetidine scaffold is a versatile platform for the development of compounds that modulate the activity of enzymes and bind to specific receptors. The constrained conformation of the azetidine ring can pre-organize substituents for optimal interaction with the binding pockets of proteins. enamine.net

In the context of enzyme modulation, L-azetidine-2-carboxylic acid, a proline analogue, has been shown to be hydrolyzed by L-azetidine-2-carboxylate hydrolase (AC hydrolase), an enzyme belonging to the haloacid dehalogenase-like superfamily. nih.gov This enzymatic ring-opening has implications for detoxification processes. nih.govrsc.org The study of such enzymes provides insights into metabolic pathways and can inform the design of novel enzyme inhibitors or prodrugs. rsc.org

With respect to receptor binding, azetidine analogues have been synthesized and evaluated for their interaction with various receptors. For example, a radiolabeled azetidine analogue of nicotine (B1678760) was used to investigate the binding characteristics of the nicotine receptor in rat brain membranes. nih.gov This study revealed high-affinity binding sites and provided a correlation between binding affinity and psychotropic potency. nih.gov Such studies demonstrate the utility of azetidine-based ligands in characterizing receptor subtypes and guiding the development of new receptor-targeted therapeutics.

Azetidine-2-carboxylic acid is a well-known non-proteinogenic amino acid that serves as a structural analogue of proline. nih.govwikipedia.org The primary difference between azetidine-2-carboxylic acid and proline is the size of the heterocyclic ring, with the former having a four-membered ring and the latter a five-membered ring. wikipedia.org This subtle structural change has significant biological consequences.

L-azetidine-2-carboxylic acid can be recognized by prolyl-tRNA synthetase and incorporated into proteins in place of proline. oup.com This misincorporation can lead to protein misfolding and aggregation, inducing cellular stress. medchemexpress.com As a result, azetidine-2-carboxylic acid and its derivatives are valuable research tools for studying proline metabolism, protein conformation, and the cellular response to proteotoxic stress. nih.govoup.com The synthesis of radiolabeled versions, such as [2,3-3H]azetidine-2-carboxylic acid, has further enabled uptake and incorporation studies in various organisms. nih.gov The development of synthetic methods to create more complex proline analogues based on the azetidine scaffold continues to be an active area of research. nih.gov

Future Directions and Emerging Research Areas in Azetidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of azetidines, including 2-aryl substituted derivatives like 2-(3-Methoxyphenyl)azetidine (B1418003), has traditionally been challenging due to the inherent ring strain. However, recent advancements have focused on creating more efficient, versatile, and environmentally benign synthetic routes.

Modern synthetic efforts are increasingly directed towards sustainable or "green" chemistry principles. nih.govacs.orgtuni.fimdpi.commdpi.com This includes the use of aqueous media, biodegradable solvents like poly(ethylene glycol) (PEG), and solvent-free reaction conditions to minimize environmental impact. acs.orgmdpi.com Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of N-heterocycles. nih.govorganic-chemistry.org

Several innovative strategies for constructing the azetidine (B1206935) ring have been reported:

Intramolecular Cyclization Reactions: Palladium-catalyzed intramolecular C-H amination of picolinamide-protected amines offers a route to functionalized azetidines. organic-chemistry.org Additionally, intramolecular amination of organoboronates can yield azetidines through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org

[2+2] Photocycloadditions: The aza-Paternò–Büchi reaction, an intermolecular [2+2] photocycloaddition of imines and alkenes, has been developed for azetidine synthesis using visible light and an iridium photocatalyst. rsc.org

Ring Expansion and Contraction Reactions: The synthesis of azetidines can be achieved through the ring expansion of aziridines or the ring contraction of larger heterocycles like pyrrolidines. rsc.orgmagtech.com.cn

Palladium-Catalyzed Cross-Coupling Reactions: A notable development for the synthesis of 2-aryl azetidines involves the palladium-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids. This method shows a preference for the formation of the 2-aryl substituted product. acs.orgacs.orgnih.gov

These methodologies provide a pathway to a diverse range of substituted azetidines with greater control over stereochemistry and functional group tolerance, paving the way for the synthesis of novel derivatives for various applications.

Application of Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Multi-nuclear NMR, HRMS)

The unambiguous determination of the structure of azetidine-containing molecules is crucial for understanding their chemical behavior and biological activity. Advanced spectroscopic techniques play a pivotal role in this process.

Multi-nuclear NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. semanticscholar.orgresearchgate.netipb.pt While standard ¹H and ¹³C NMR provide the basic carbon-hydrogen framework, multi-nuclear NMR and advanced 2D techniques are often necessary for complex heterocyclic structures.

¹⁵N NMR: For nitrogen-containing heterocycles like azetidines, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom. researchgate.netipb.pt Isotopic labeling with ¹⁵N can further enhance signal detection and is particularly useful in mechanistic studies. nih.gov

¹⁹F NMR: The introduction of fluorine atoms into a molecule can serve as a sensitive probe for ¹⁹F NMR analysis. This technique is increasingly used in medicinal chemistry to study drug-target interactions and for chirality sensing. acs.org

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential for establishing connectivity between atoms and determining the stereochemistry of substituted azetidines. ipb.pt

NMR Technique Information Provided Application to 2-(3-Methoxyphenyl)azetidine
¹H NMRProton chemical shifts and coupling constants, providing information on the electronic environment and neighboring protons.Elucidation of the substitution pattern on the aromatic and azetidine rings.
¹³C NMRCarbon chemical shifts, indicating the types of carbon atoms present (aliphatic, aromatic, quaternary).Confirmation of the carbon skeleton and the position of the methoxy (B1213986) group.
¹⁵N NMRNitrogen chemical shift, sensitive to the electronic environment of the nitrogen atom.Probing the hybridization and bonding of the azetidine nitrogen.
2D COSYCorrelation between coupled protons.Establishing the connectivity of protons within the azetidine ring and the aromatic system.
2D HSQC/HMBCCorrelation between protons and carbons (one-bond or multiple-bond).Unambiguous assignment of all proton and carbon signals.
2D NOESYCorrelation between protons that are close in space.Determining the relative stereochemistry of substituents on the azetidine ring.

High-Resolution Mass Spectrometry (HRMS):

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. measurlabs.comscispace.com

Accurate Mass Measurement: HRMS provides a very precise mass-to-charge ratio (m/z), which allows for the determination of the molecular formula. This is critical for confirming the identity of a newly synthesized compound and for identifying unknown impurities or metabolites. measurlabs.comscispace.com

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), molecules are fragmented, and the masses of the fragments are measured. This fragmentation pattern provides valuable structural information and can be used to distinguish between isomers. nih.gov

Coupling with Liquid Chromatography (LC-HRMS): The combination of liquid chromatography with HRMS allows for the separation and identification of components in a complex mixture, which is invaluable in reaction monitoring and metabolite identification. nih.govmass-analytica.com

HRMS Technique Information Provided Application to 2-(3-Methoxyphenyl)azetidine hydrochloride
Full Scan HRMSHigh-accuracy mass measurement for molecular formula determination.Confirmation of the elemental composition C₁₀H₁₄ClNO.
Tandem MS (MS/MS)Fragmentation pattern for structural elucidation and isomer differentiation.Distinguishing between 2-, 3-, and 4-methoxyphenyl isomers and confirming the connectivity of the molecule.

Integration of Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches (excluding specific toxicity data)

Computational approaches are becoming indispensable in modern chemical research and drug discovery. Chemoinformatics and QSAR studies offer powerful tools for the rational design and optimization of azetidine-based compounds.

Chemoinformatics:

Chemoinformatics involves the use of computational methods to analyze and manage large sets of chemical data. In the context of azetidine chemistry, this can include:

Library Design: Designing libraries of azetidine derivatives with diverse physicochemical properties for high-throughput screening. nih.gov

Virtual Screening: Screening large virtual libraries of azetidine-containing compounds against a biological target to identify potential hits.

ADME Prediction: Predicting the Absorption, Distribution, Metabolism, and Excretion properties of novel azetidine derivatives to guide the selection of candidates with favorable pharmacokinetic profiles. growingscience.com

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity. nih.govresearchgate.netijrar.org

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and lipophilic properties, are calculated for a set of azetidine analogues with known activities.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a QSAR model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds.

The integration of these computational tools can significantly accelerate the discovery and development of new azetidine-based molecules with desired properties by prioritizing the synthesis of the most promising candidates.

Exploration of Novel Biological Targets and Mechanistic Pathways for Azetidine Scaffolds

The rigid and three-dimensional nature of the azetidine ring makes it an attractive scaffold for the design of biologically active molecules. ambeed.comenamine.net While azetidines are present in some approved drugs, there is a vast and underexplored potential for this heterocycle to interact with a wide range of biological targets. researchgate.netresearchgate.netnih.gov

Emerging Biological Targets:

Recent research has highlighted the potential of azetidine derivatives to modulate the activity of several important biological targets:

Signal Transducer and Activator of Transcription 3 (STAT3): Novel azetidine-based compounds have been developed as potent and irreversible inhibitors of STAT3 activation, which is a key target in cancer therapy. nih.govnih.govacs.org

Dopamine Receptors: Azetidine derivatives have been evaluated as dopamine receptor antagonists, suggesting their potential for the treatment of neurological and psychiatric disorders. researchgate.net

Viral Enzymes: Azetidine-containing dipeptides have been investigated as inhibitors of human cytomegalovirus (HCMV), demonstrating the potential of this scaffold in the development of antiviral agents. nih.gov

Mechanistic Studies:

Understanding the mechanism of action of azetidine-based compounds is crucial for their rational design and optimization. This involves:

Target Identification and Validation: Identifying the specific protein or enzyme that a bioactive azetidine interacts with.

Binding Mode Analysis: Determining how the azetidine derivative binds to its target using techniques such as X-ray crystallography or computational docking.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the azetidine compound to understand which parts of the molecule are essential for its biological activity. nih.gov

The exploration of new biological targets and a deeper understanding of the mechanistic pathways of azetidine scaffolds will undoubtedly lead to the development of novel therapeutic agents for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 2-(3-Methoxyphenyl)azetidine hydrochloride?

  • Methodology :

  • Cyclization : Use azetidine precursors (e.g., 3-methoxybenzaldehyde) with reductive amination or ring-closing metathesis. Reaction temperatures (80–120°C) and catalysts like Pd/C or Grubbs catalysts improve yield .
  • Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) ensures >95% purity .
  • Key Steps : Intermediate isolation (e.g., Schiff base formation) and pH control during salt formation (HCl gas in anhydrous ether) .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm azetidine ring geometry and methoxyphenyl substitution (δ 3.8 ppm for -OCH₃) .
  • HPLC-MS : Reverse-phase C18 column (ACN:H₂O + 0.1% TFA) for purity assessment and mass confirmation (m/z ~212 for free base) .
  • X-ray Diffraction : Single-crystal analysis to resolve stereochemistry and hydrogen bonding with Cl⁻ .

Q. How does the methoxyphenyl substituent influence physicochemical properties?

  • Properties :

  • Lipophilicity : LogP ~1.8 (calculated via ChemAxon), enhanced by the electron-donating methoxy group .
  • Solubility : ~15 mg/mL in water (pH 7.4) due to hydrochloride salt formation .
  • Stability : Susceptible to oxidative degradation under light; store in amber vials at -20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Strategies :

  • Orthogonal Assays : Compare IC₅₀ values across enzyme inhibition (e.g., kinase assays) vs. cell-based viability tests (MTT assays) .
  • Structural Analog Comparison : Test derivatives (e.g., 2-(4-methoxyphenyl)azetidine) to isolate positional effects of the methoxy group .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity discrepancies between isoforms (e.g., COX-1 vs. COX-2) .

Q. What experimental designs are critical for studying its interaction with CNS targets?

  • Approach :

  • Receptor Binding Assays : Radioligand displacement (³H-labeled antagonists) for serotonin (5-HT₃) or σ receptors .
  • Electrophysiology : Patch-clamp recordings to assess ion channel modulation (e.g., NMDA receptor currents in hippocampal neurons) .
  • In Vivo PK/PD : Plasma half-life (t₁/₂ ~2.5 hr in rodents) and brain penetration (BBB score ≥2 via PAMPA) .

Q. How can structure-activity relationship (SAR) studies be optimized for azetidine derivatives?

  • Framework :

  • Core Modifications : Introduce spiro-rings (e.g., 6’-methoxyspiro[azetidine-3,2’-chroman]-4’-one) to enhance rigidity .
  • Substituent Effects : Replace -OCH₃ with -CF₃ (electron-withdrawing) to test potency shifts in antimicrobial assays .
  • Chiral Synthesis : Resolve enantiomers via chiral HPLC (Chiralpak AD-H column) to compare (R) vs. (S) configurations .

Translational Research Challenges

Q. What barriers exist in translating in vitro activity to in vivo efficacy?

  • Challenges :

  • Metabolic Instability : Cytochrome P450 (CYP3A4) oxidation of the azetidine ring; mitigate via deuterium substitution at labile positions .
  • Off-Target Effects : Screen against hERG (IC₅₀ >10 μM) to avoid cardiotoxicity .
    • Solutions : Co-administer pharmacokinetic boosters (e.g., ritonavir) or develop prodrugs (ester derivatives) .

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